Ki20227

概要

説明

科学的研究の応用

Ki20227は、幅広い科学研究で応用されています。

化学: 化学において、this compoundはチロシンキナーゼを含む研究において選択的阻害剤として使用されます。

生物学: 生物学研究では、マクロファージや破骨細胞の分化を含む様々な細胞プロセスにおけるCSF1Rの役割を研究するために使用されます.

医学: This compoundは、特に関節リウマチや骨転移などの病気の研究において、医学研究で可能性を示しています.

産業: 産業用途は限られていますが、this compoundはCSF1Rを標的とする新しい治療薬の開発に使用されています.

作用機序

Ki20227は、CSF1Rチロシンキナーゼを選択的に阻害することでその効果を発揮します。 この阻害は、CSF1Rのリン酸化を阻止し、それによってマクロファージや破骨細胞の分化と生存に関与する下流のシグナル伝達経路をブロックします . This compoundの分子標的は、CSF1R、血管内皮増殖因子受容体2(VEGFR2)、幹細胞因子受容体(c-Kit)、血小板由来増殖因子受容体β(PDGFRβ)などがあります . これらの経路を阻害することで、this compoundは様々な疾患モデルにおける炎症と骨破壊を効果的に軽減します .

類似の化合物との比較

This compoundは、CSF1R阻害剤として高い選択性と効力を持つ点で独特です。類似の化合物には以下のようなものがあります。

GW2580: 別のCSF1R阻害剤ですが、選択性と効力のプロファイルが異なります。

PLX3397: CSF1Rとc-Kitの二重阻害剤であり、同様の研究で用いられます。

BLZ945: がん研究で応用されている選択的CSF1R阻害剤.

これらの化合物と比較して、this compoundはCSF1Rに対する高い選択性と、破骨細胞の分化と骨破壊の阻害における有効性で際立っています .

準備方法

Ki20227は、キノリン-尿素誘導体を含む一連の化学反応によって合成されます。 反応条件には、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒の使用が含まれ、反応は完全な転換を確実にするために高温で行われます .

化学反応の分析

This compoundは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、様々な酸化誘導体の形成につながります。

還元: この化合物は還元反応を起こすこともありますが、これらの反応はあまり一般的ではありません。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります .

化学反応の分析

Ki20227 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: This compound can participate in substitution reactions, particularly involving the quinoline and thiazole moieties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

Ki20227 is unique in its high selectivity and potency as a CSF1R inhibitor. Similar compounds include:

GW2580: Another CSF1R inhibitor, but with different selectivity and potency profiles.

PLX3397: A dual inhibitor of CSF1R and c-Kit, used in similar research applications.

BLZ945: A selective CSF1R inhibitor with applications in cancer research.

Compared to these compounds, this compound stands out due to its high selectivity for CSF1R and its efficacy in inhibiting osteoclast differentiation and bone destruction .

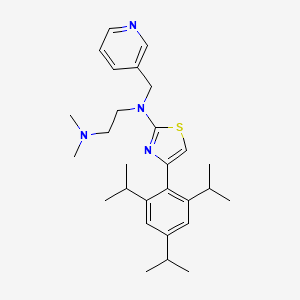

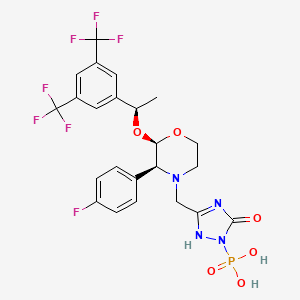

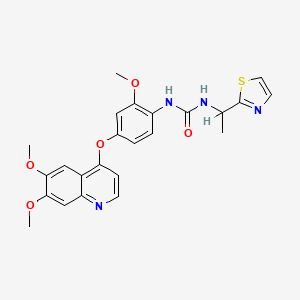

特性

IUPAC Name |

1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5S/c1-14(23-26-9-10-34-23)27-24(29)28-17-6-5-15(11-20(17)30-2)33-19-7-8-25-18-13-22(32-4)21(31-3)12-16(18)19/h5-14H,1-4H3,(H2,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPFDGWALWEPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432108 | |

| Record name | 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623142-96-1 | |

| Record name | KI-20227 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623142961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KI-20227 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4W68CAT3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

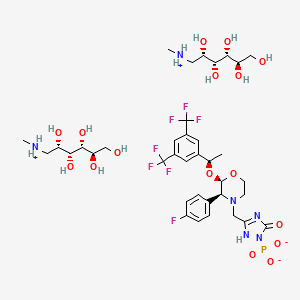

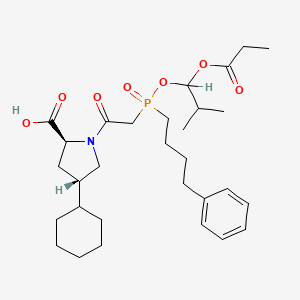

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。